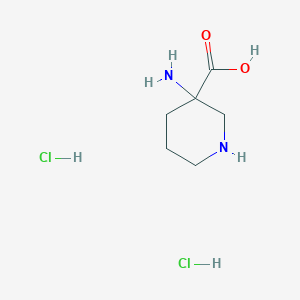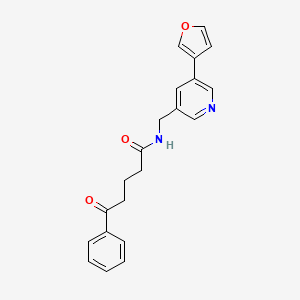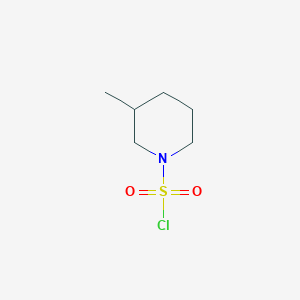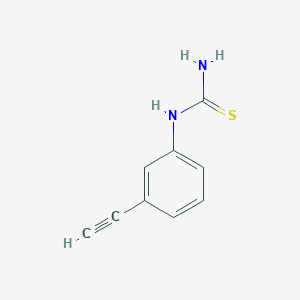
3-Aminopiperidine-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopiperidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-3-carboxylic acid dihydrochloride can be achieved through several methods. One common approach involves the reduction of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral derivatives of 3-aminopiperidine. For example, ®-3-Aminopiperidine dihydrochloride can be prepared by reducing ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride . This method allows for the production of the compound in quantities exceeding 1 kilogram, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopiperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 3-aminopyridine can yield 3-aminopiperidine, while oxidation reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Aminopiperidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a precursor for various biologically active compounds. In medicine, it is utilized in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors . Additionally, the compound has industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Aminopiperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can modulate various biochemical processes, making the compound valuable for therapeutic and research purposes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Aminopiperidine-3-carboxylic acid dihydrochloride include 3-aminoazepane derivatives and other piperidine-based compounds . These compounds share structural similarities but differ in their chemical properties and applications.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential for large-scale production make it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
3-aminopiperidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-6(5(9)10)2-1-3-8-4-6;;/h8H,1-4,7H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMIJQCWMZQFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2602131.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2602133.png)
![(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2602134.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)
![3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2602137.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)



![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)
![(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B2602151.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide](/img/structure/B2602152.png)
![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)

